molecular formula C14H20ClNO3 B1397352 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride CAS No. 1220031-96-8

3-Piperidinylmethyl 4-methoxybenzoate hydrochloride

Cat. No. B1397352
M. Wt: 285.76 g/mol
InChI Key: KCXWTINGXQAWCW-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl 4-methoxybenzoate hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications1. It belongs to the class of organic compounds known as benzoates, which are esters of benzoic acid. The hydrochloride salt form enhances its solubility and stability.



Synthesis Analysis

The synthesis of this compound involves the reaction between 4-methoxybenzoic acid and piperidinemethanol . The esterification process results in the formation of the desired product. Detailed synthetic pathways and optimization strategies have been explored in the literature.



Molecular Structure Analysis

The molecular formula of 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride is C~15~H~20~NO~3~Cl . Its chemical structure comprises a piperidine ring attached to a 4-methoxybenzoate moiety. The hydrochloride group ensures water solubility and facilitates its use in various formulations.



Chemical Reactions Analysis

This compound can undergo several chemical transformations, including hydrolysis, esterification, and nucleophilic substitution reactions. Researchers have investigated its reactivity under different conditions, leading to the identification of key intermediates and byproducts.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline powder.

  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in water, methanol, and ethanol.

  • Stability : Stable under ambient conditions but may degrade upon exposure to light or heat.


Scientific Research Applications

Chemical Synthesis and Characterization

  • 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride is involved in the synthesis of certain compounds. For example, it is part of the process to synthesize 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, a medication used in cancer treatment (Wei et al., 2010).

Biological and Medicinal Chemistry

  • In the realm of biological and medicinal chemistry, derivatives of compounds structurally related to 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride show potential. For instance, derivatives of 4-methoxybenzoic acid exhibit promising antibacterial activity against Bacillus spp., indicating the potential therapeutic applications of these compounds (Popiołek & Biernasiuk, 2016).

Nanotechnology and Materials Science

  • Compounds related to 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride have been explored for their applications in nanotechnology and materials science. For instance, 4-hydroxy-3-methoxybenzoic acid has been successfully intercalated into layered double hydroxide to produce nanohybrids for controlled release of flavor, demonstrating the compound's utility in the encapsulation and controlled release technologies (Hong, Oh, & Choy, 2008).

Safety And Hazards


  • Toxicity : Limited information is available regarding acute toxicity. Handle with care.

  • Irritation : May cause skin and eye irritation. Use appropriate protective measures.

  • Environmental Impact : Dispose of properly according to local regulations.


Future Directions


  • Biological Studies : Investigate its pharmacological effects, receptor binding, and potential therapeutic applications.

  • Formulation Development : Explore novel drug delivery systems for improved bioavailability.

  • Structure-Activity Relationship : Synthesize analogs to optimize its properties.

  • Industrial Applications : Assess its use in materials science or organic synthesis.


properties

IUPAC Name

piperidin-3-ylmethyl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-13-6-4-12(5-7-13)14(16)18-10-11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXWTINGXQAWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinylmethyl 4-methoxybenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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